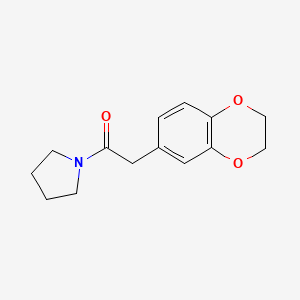
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone, also known as BPAP, is a novel psychoactive compound that has been the subject of extensive scientific research in recent years. BPAP is a potent dopamine reuptake inhibitor and has shown promising results in the treatment of various neurological disorders.
Mécanisme D'action
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone acts as a potent dopamine reuptake inhibitor and increases the release of dopamine in the brain. This leads to an increase in dopamine levels, which can improve mood, motivation, and movement in individuals with neurological disorders.
Biochemical and Physiological Effects:
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has been shown to have a range of biochemical and physiological effects. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone increases dopamine release in the brain, which can improve mood, motivation, and movement. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key protein involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its potent dopamine reuptake inhibition, which can lead to significant improvements in neurological disorders. However, one of the limitations of using 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its potential for abuse and addiction.
Orientations Futures
There are several future directions for the research and development of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone. One potential direction is the development of new derivatives of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone that have improved pharmacokinetic properties and reduced potential for abuse. Another potential direction is the investigation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone in the treatment of other neurological disorders such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone is a novel psychoactive compound that has shown promising results in the treatment of various neurological disorders. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone acts as a potent dopamine reuptake inhibitor and has been shown to increase dopamine release in the brain. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research and development of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone, including the development of new derivatives and investigation in the treatment of other neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone.
Applications De Recherche Scientifique
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone has been shown to increase dopamine release in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and movement.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-5-1-2-6-15)10-11-3-4-12-13(9-11)18-8-7-17-12/h3-4,9H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKLJRHZMRDWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

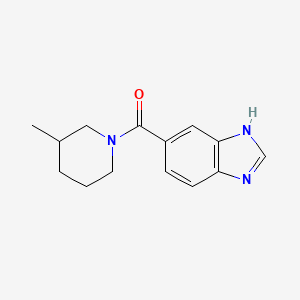
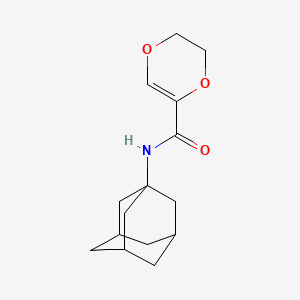
![1-[2-(4-Fluorophenyl)propyl]imidazole](/img/structure/B7536696.png)
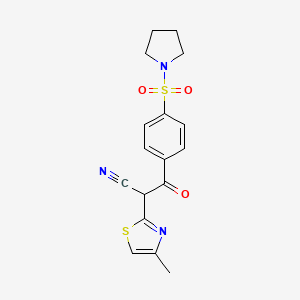
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7536702.png)
![3-[4-amino-5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7536713.png)
![(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate](/img/structure/B7536735.png)
![(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7536742.png)
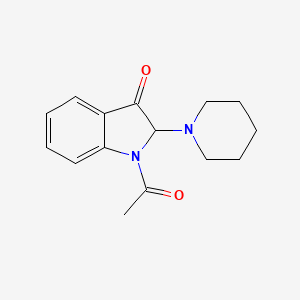
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide](/img/structure/B7536756.png)
![3-Methyl-5-[[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7536757.png)

![[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7536773.png)